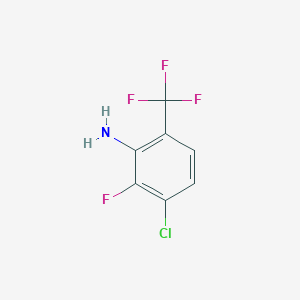
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Vue d'ensemble
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4ClF4N . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline consists of a benzene ring with a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to it, along with an amino group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .Applications De Recherche Scientifique
Vibrational Analysis and NLO Materials
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, alongside similar compounds, has been examined for its vibrational characteristics using techniques such as Fourier Transform-Infrared and Fourier Transform-Raman. The studies have highlighted the effects of substituent positions on the vibrational spectra and provided insights into hyperconjugation interactions, HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and thermodynamic functions. These investigations contribute to the field of Non-Linear Optical (NLO) materials, where understanding the molecular structure and vibrations is crucial for applications such as high-speed data processing and laser technology (Revathi et al., 2017).
Synthetic Chemistry and Intermediate Synthesis
The compound has been utilized as a key intermediate in various synthetic pathways. For instance, its derivatives, including fluoro-, chloro-, bromo-, and trifluoromethyl-groups, have been synthesized from m-substituted aniline via specific reactions, leading to the production of isatin derivatives, which are significant in pharmaceuticals and material science (Zhenmin, 2008).
Catalysis and Chemical Transformations
In catalysis, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline has been involved as a monodentate transient directing group in Ru(II)-catalyzed intermolecular reactions. These reactions are crucial for the diverse synthesis of chemical scaffolds like quinazoline and fused isoindolinone, highlighting the compound's role in facilitating complex chemical transformations (Wu et al., 2021).
Role in Novel Pesticide Synthesis
The compound's derivatives have been employed in the synthesis of novel pesticides, such as bistrifluron. This involves a series of reactions including nitration, reduction, and chlorination processes, showcasing the compound's potential in developing new agrochemicals with high efficacy and specificity (An-chan, 2015).
Understanding Molecular Interactions
In-depth studies have been conducted to characterize the electronic features of intermolecular interactions involving the compound. In situ cryo-crystallization studies have been instrumental in understanding the nature, energetics, and topological properties of compounds based on 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, particularly in the solid state. These studies shed light on the complex interactions and stability of the compound under various conditions, which is valuable for its applications in material science and pharmaceuticals (Mondal et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, 2-Fluoro-6-(trifluoromethyl)aniline, indicates that it is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It is recommended to avoid exposure, use personal protective equipment, and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDSWEWAMCTWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



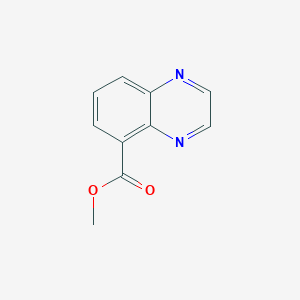
![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)
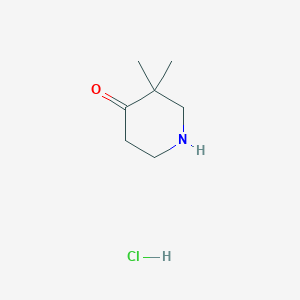

![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)
![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)
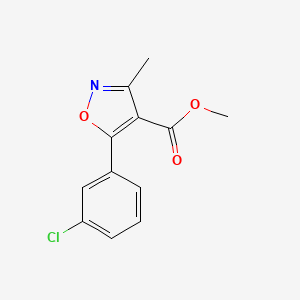
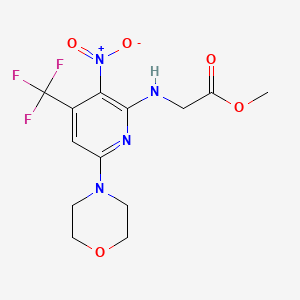
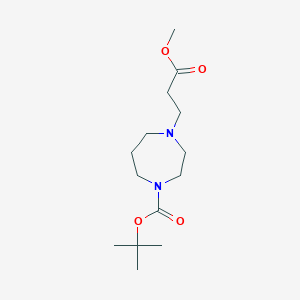
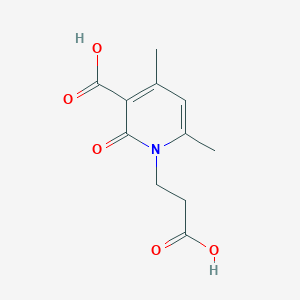
![1H-Pyrazolo[3,4-f]benzothiazol-6-amine](/img/structure/B1398555.png)
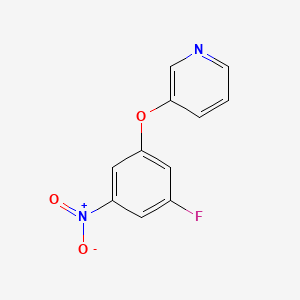
![3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1398559.png)
![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)